Disodium manganese ethylenediaminetetraacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium manganese ethylenediaminetetraacetate is a chelating agent that forms stable complexes with metal ions. It is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent used in various industrial and scientific applications. The compound is particularly effective in binding manganese ions, making it useful in a range of applications from agriculture to medicine.

Mecanismo De Acción

Target of Action

Disodium Manganese EDTA primarily targets metal ions in the body, particularly manganese ions . The compound’s chelating properties allow it to bind to these ions, forming stable, water-soluble complexes . This interaction plays a crucial role in various biochemical processes, as it can influence the bioavailability of essential metal ions.

Mode of Action

The compound operates through a process known as chelation . This involves the formation of multiple coordinate bonds between a polydentate (multiple-bond-forming) ligand and a single central atom . In this case, the Disodium Manganese EDTA forms a chelate with manganese ions . This interaction results in the stabilization of the metal ion and prevention of unwanted chemical reactions that could disrupt biological processes .

Biochemical Pathways

The chelation process can impact various biochemical pathways. For instance, in the context of agriculture, Disodium Manganese EDTA is used to deliver essential manganese ions to plants . Manganese is a vital component of several enzymes involved in photosynthesis, nitrogen metabolism, and other plant physiological processes . By ensuring the controlled release and utilization of manganese, Disodium Manganese EDTA can enhance these biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Disodium Manganese EDTA, like other EDTA compounds, involve absorption, distribution, and elimination processes . When administered, it is poorly absorbed from the gastrointestinal tract . It distributes to various organs such as the liver and kidneys . The compound is primarily eliminated through urine and feces, remaining largely unchanged in the body .

Result of Action

The primary result of Disodium Manganese EDTA’s action is the controlled release of manganese ions, which can then participate in various biological processes . In agriculture, for example, this can lead to enhanced plant growth and development . In other contexts, the chelation of metal ions can prevent their participation in harmful reactions, thereby mitigating potential damage .

Action Environment

The action of Disodium Manganese EDTA can be influenced by various environmental factors. For instance, the pH of the solution can affect the stability of the chelate formed . Moreover, in agricultural applications, factors such as soil type and temperature can impact the compound’s efficacy . Therefore, understanding these environmental influences is crucial for optimizing the use of Disodium Manganese EDTA.

Análisis Bioquímico

Biochemical Properties

Disodium manganese EDTA plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes even at neutral pH . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of Disodium manganese EDTA on cells and cellular processes are diverse. It can influence cell function by altering the availability of certain metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of medicine, it is used as an anticoagulant for blood samples, where it chelates the calcium present in the blood specimen, arresting the coagulation process and preserving blood cell morphology .

Molecular Mechanism

Disodium manganese EDTA exerts its effects at the molecular level through its chelating properties. It binds to metal ions, forming stable complexes that can influence the activity of enzymes and other biomolecules . This can lead to changes in gene expression and enzyme activity, depending on the specific biomolecules and metal ions involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disodium manganese EDTA can change over time. It has been observed that the reductive leaching process of manganese oxide ores by Disodium manganese EDTA can be described by the Avrami model . This suggests that the compound’s effects on cellular function may vary over time, potentially due to changes in its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Disodium manganese EDTA can vary with different dosages in animal models. For instance, a study conducted on mice showed that there were no visible signs of toxicity in any group treated with Disodium manganese EDTA . The study also noted that histological evaluations revealed inflammatory lesions in the kidneys at higher dosages, suggesting potential adverse effects at high doses .

Metabolic Pathways

Disodium manganese EDTA is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For instance, it is known to participate in the pathogenesis of neurodegenerative diseases, where both genetic predisposition and environmental factors play important roles .

Transport and Distribution

Disodium manganese EDTA is transported and distributed within cells and tissues through various mechanisms. It is known to be transported by a multitude of transport proteins from diverse gene families . Its distribution within cells and tissues can be influenced by its interactions with these transporters or binding proteins .

Subcellular Localization

The subcellular localization of Disodium manganese EDTA can affect its activity or function. It has been observed that a member of the cation diffusion facilitator family, MTP9, is a critical player in the radial transport of manganese out of root exodermis and endodermis cells and into the root stele . This suggests that Disodium manganese EDTA may also have specific subcellular localizations that influence its activity or function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium manganese ethylenediaminetetraacetate can be synthesized by reacting ethylenediaminetetraacetic acid with manganese salts in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding manganese chloride or manganese sulfate, and then adjusting the pH with sodium hydroxide to form the disodium salt. The reaction is usually carried out at room temperature and requires thorough mixing to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and mixed. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through filtration and crystallization processes to remove any unreacted materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

Disodium manganese ethylenediaminetetraacetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in redox reactions, where the manganese ion can change its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts such as iron, copper, and zinc salts. The reactions are typically carried out in aqueous solutions at neutral to slightly alkaline pH.

Major Products Formed

The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications.

Aplicaciones Científicas De Investigación

Disodium manganese ethylenediaminetetraacetate has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent in analytical chemistry to sequester metal ions and prevent interference in chemical reactions.

Biology: In biological research, it is used to study the role of manganese in enzymatic reactions and cellular processes.

Medicine: The compound is used in medical research to investigate the effects of manganese on human health and to develop treatments for manganese-related disorders.

Industry: In industrial applications, it is used in water treatment to remove metal ions, in agriculture as a micronutrient supplement, and in the textile industry to prevent metal ion contamination.

Comparación Con Compuestos Similares

Disodium manganese ethylenediaminetetraacetate is similar to other ethylenediaminetetraacetic acid derivatives, such as disodium ethylenediaminetetraacetate and calcium disodium ethylenediaminetetraacetate. its unique ability to specifically chelate manganese ions sets it apart from these compounds. Other similar compounds include:

Disodium ethylenediaminetetraacetate: Used for general metal ion chelation.

Calcium disodium ethylenediaminetetraacetate: Used in medicine to treat heavy metal poisoning.

Tetrasodium ethylenediaminetetraacetate: Used in industrial applications for water treatment and cleaning.

This compound’s specificity for manganese ions makes it particularly valuable in applications where manganese chelation is required.

Propiedades

Número CAS |

15375-84-5 |

|---|---|

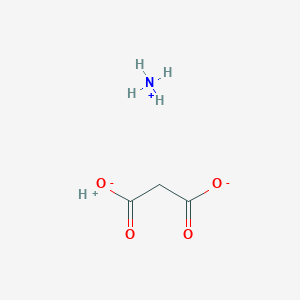

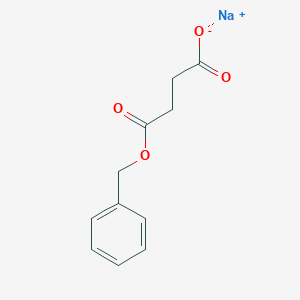

Fórmula molecular |

C10H20MnN2Na2O11 |

Peso molecular |

445.19 g/mol |

Nombre IUPAC |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese;trihydrate |

InChI |

InChI=1S/C10H16N2O8.Mn.2Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;;2*+1;;;/p-2 |

Clave InChI |

JYAYGYJULFAGRG-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mn+2] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.O.[Na+].[Na+].[Mn] |

Key on ui other cas no. |

73637-20-4 15375-84-5 |

Descripción física |

Dry Powder; Liquid, Other Solid; Pellets or Large Crystals; Liquid; Dry Powder, Other Solid; Other Solid Off-white odorless powder; [Alfa Aesar MSDS] |

Números CAS relacionados |

482-54-2 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.